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Compound of Interest

Compound Name: Triethylaniline

Cat. No.: B8750266 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

triethylaniline, a compound of significant interest in organic synthesis and materials science.

The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering insights for compound identification, characterization, and

quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of

triethylaniline. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data

for the most common isomer, N,N-diethylaniline, and a representative symmetrically substituted

isomer, 2,4,6-triethylaniline.

Data Presentation
Table 1: ¹H NMR Spectroscopic Data for Triethylaniline Isomers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b8750266?utm_src=pdf-interest
https://www.benchchem.com/product/b8750266?utm_src=pdf-body
https://www.benchchem.com/product/b8750266?utm_src=pdf-body
https://www.benchchem.com/product/b8750266?utm_src=pdf-body
https://www.benchchem.com/product/b8750266?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8750266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compoun
d

Solvent
Chemical
Shift (δ)
[ppm]

Multiplicit
y

Coupling
Constant
(J) [Hz]

Integratio
n

Assignme
nt

N,N-

Diethylanili

ne

CDCl₃ 1.14 t 7.1 6H -CH₃

3.37 q 7.1 4H -CH₂-

6.60 - 6.71 m - 3H

Ar-H

(ortho,

para)

7.11 - 7.29 m - 2H
Ar-H

(meta)

N,N,4-

Triethylanili

ne[1]

CDCl₃ 1.11 t 7.1 6H
N(CH₂CH₃)

₂

1.17 t 7.6 3H Ar-CH₂CH₃

2.52 q 7.6 2H Ar-CH₂CH₃

3.29 q 7.1 4H
N(CH₂CH₃)

₂

6.61 d 8.7 2H
Ar-H (ortho

to N)

7.03 d 8.7 2H
Ar-H (meta

to N)

Table 2: ¹³C NMR Spectroscopic Data for Triethylaniline Isomers
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Compound Solvent
Chemical Shift (δ)
[ppm]

Assignment

N,N-Diethylaniline CDCl₃ 12.6 -CH₃

44.3 -CH₂-

112.0 Ar-C (ortho)

115.7 Ar-C (para)

129.2 Ar-C (meta)

147.7
Ar-C (ipso, attached to

N)

2,4,6-Trimethylaniline CDCl₃ 18.1 4-CH₃

18.5 2,6-CH₃

122.2 C-4

128.9 C-3, C-5

130.0 C-2, C-6

141.6 C-1

Experimental Protocols
The following are detailed methodologies for acquiring NMR spectra of triethylaniline
derivatives.

¹H and ¹³C NMR Spectroscopy Protocol:

Sample Preparation:

Accurately weigh 5-25 mg of the triethylaniline sample for ¹H NMR or 20-50 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry NMR tube.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Instrument Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

Temperature: Maintain a constant temperature, typically 298 K.

¹H NMR:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 8-16 scans.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

¹³C NMR:

Pulse Sequence: Proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more, depending on the sample concentration.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the

residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the signals in the ¹H NMR spectrum.

Visualization of Experimental Workflow
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Spectral Analysis
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Spectral Interpretation
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Sample Introduction & Vaporization
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Mass Analysis & Detection
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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